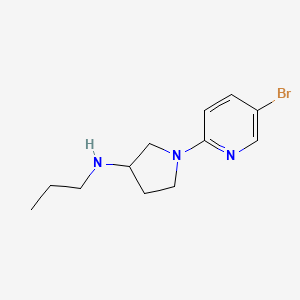
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidinamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridine and N-propyl-3-pyrrolidinamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for 24 hours.
Purification: The organic layer is washed with water, brine, and dried over magnesium sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Major Products
Scientific Research Applications
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide
Uniqueness
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine stands out due to its unique combination of a brominated pyridine ring and a pyrrolidinamine moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H18BrN3 |
|---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18BrN3/c1-2-6-14-11-5-7-16(9-11)12-4-3-10(13)8-15-12/h3-4,8,11,14H,2,5-7,9H2,1H3 |
InChI Key |
FYPWVGSEROJEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCN(C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
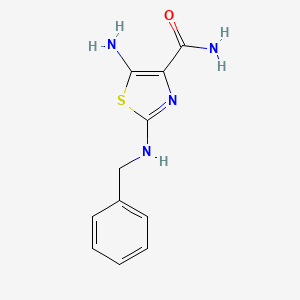

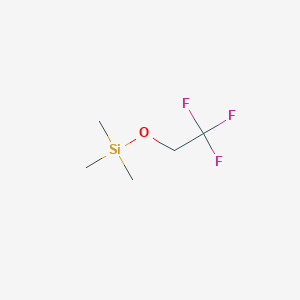
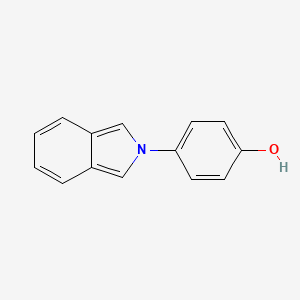
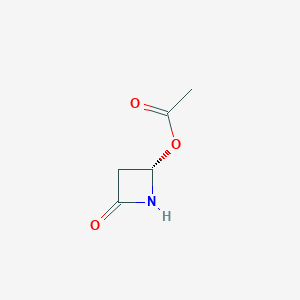
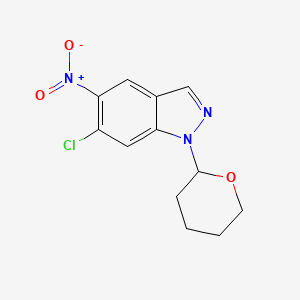
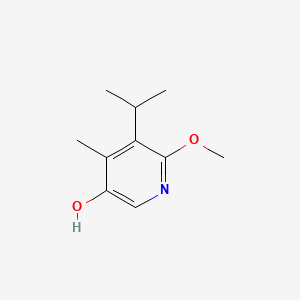
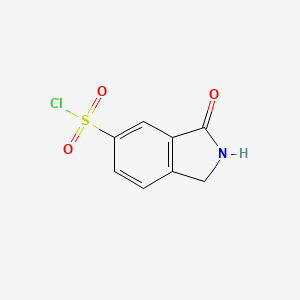

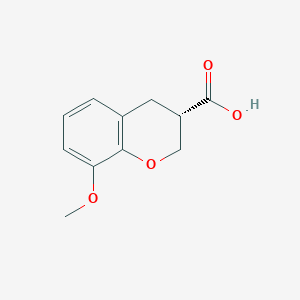
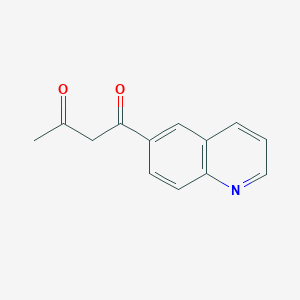
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
